5,6-Dimethyl-1H-Benzotriazole Hydrate

Description

The exact mass of the compound 5,6-Dimethyl-1H-Benzotriazole Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-Dimethyl-1H-Benzotriazole Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethyl-1H-Benzotriazole Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

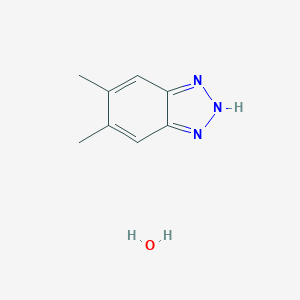

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6-dimethyl-2H-benzotriazole;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.H2O/c1-5-3-7-8(4-6(5)2)10-11-9-7;/h3-4H,1-2H3,(H,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPOQUENPOMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032405 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354973-50-4 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1354973-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethyl-1H-Benzotriazole Hydrate for Drug Development Professionals

This guide provides a comprehensive technical overview of 5,6-Dimethyl-1H-Benzotriazole Hydrate, a heterocyclic compound with significant potential in drug discovery and development. We will delve into its chemical identity, synthesis, biological activities, and the analytical methodologies required for its robust evaluation. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Executive Summary

5,6-Dimethyl-1H-Benzotriazole has emerged as a molecule of interest, demonstrating notable efficacy as an antiprotozoal agent and holding potential as a kinase inhibitor. Its structural backbone, the benzotriazole ring, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. This guide will provide the foundational knowledge and practical protocols to enable further research and development of this promising compound.

Chemical Identity and Physicochemical Properties

5,6-Dimethyl-1H-Benzotriazole is a derivative of benzotriazole with two methyl groups substituted on the benzene ring. It is commonly available as a hydrate.

| Property | Value | Source(s) |

| Chemical Name | 5,6-Dimethyl-1H-benzotriazole hydrate | [1] |

| Synonyms | 5,6-Dimethylbenzotriazole hydrate | [1] |

| CAS Number | 1354973-50-4 (monohydrate); 4184-79-6 (anhydrous) | [2][3] |

| Molecular Formula | C₈H₁₁N₃O (monohydrate) | [2] |

| Molecular Weight | 165.19 g/mol (monohydrate); 147.18 g/mol (anhydrous) | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 152-156 °C | [2] |

Synthesis of 5,6-Dimethyl-1H-Benzotriazole

The synthesis of 5,6-Dimethyl-1H-Benzotriazole is achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, followed by intramolecular cyclization. This is a well-established method for the formation of the benzotriazole ring system.[4][5]

Reaction Principle

The synthesis involves the reaction of the ortho-diamine (4,5-dimethyl-1,2-phenylenediamine) with nitrous acid, which is generated in situ from sodium nitrite and an acid (typically acetic acid). One of the amino groups is converted to a diazonium salt, which is then attacked by the neighboring amino group to form the stable triazole ring.

Detailed Experimental Protocol

This protocol is adapted from the general synthesis of benzotriazoles.[4][5]

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Ice

Equipment:

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a 250 mL beaker, dissolve 10.8 g of 4,5-dimethyl-1,2-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to obtain a clear solution.

-

Cool the solution to 15 °C in an ice-water bath while stirring magnetically.

-

In a separate beaker, prepare a solution of 7.5 g of sodium nitrite in 15 mL of water.

-

Add the sodium nitrite solution to the diamine solution in one portion. The temperature of the reaction mixture will rise.

-

Continue stirring as the color of the solution changes and the temperature begins to decrease.

-

After the initial exothermic reaction subsides, continue to stir the mixture for an additional 15-30 minutes as it cools.

-

Thoroughly chill the mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.

Purification

The crude product can be purified by recrystallization.[5]

Protocol: Recrystallization

-

Dissolve the crude 5,6-Dimethyl-1H-Benzotriazole in a minimal amount of boiling water.

-

If colored impurities are present, add a small amount of decolorizing charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them.

Alternatively, for a very pure product, sublimation can be employed.[5]

Biological Activity and Potential Applications in Drug Development

Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][7]

Antiprotozoal Activity

Recent studies have highlighted the potent antiprotozoal activity of 5,6-Dimethyl-1H-Benzotriazole. Notably, it has demonstrated higher efficacy than the standard antiseptic agent chlorhexidine against Acanthamoeba castellanii, a causative agent of severe eye infections.[4][8]

Mechanism of Action (Proposed): The antiprotozoal mechanism of benzotriazole derivatives is thought to involve the disruption of the microbial cell membrane.[8] The lipophilic nature of the dimethyl-substituted benzotriazole likely enhances its ability to penetrate the cell membrane, leading to leakage of cellular contents and ultimately cell death.

Potential as a Kinase Inhibitor

5,6-Dimethyl-1H-Benzotriazole is an analog of 4,5,6,7-tetrabromobenzotriazole (TBBt), a known inhibitor of protein kinase CK2.[9] CK2 is a constitutively active serine/threonine kinase that is often dysregulated in cancer and other diseases.[10] TBBt acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.[3] Given the structural similarity, it is plausible that 5,6-Dimethyl-1H-Benzotriazole also exhibits inhibitory activity against CK2, making it a potential starting point for the development of novel kinase inhibitors. Further enzymatic assays are required to confirm this hypothesis and determine its potency (e.g., IC₅₀ value).

Analytical Methodologies

Accurate and robust analytical methods are crucial for the characterization and quantification of 5,6-Dimethyl-1H-Benzotriazole in various matrices during drug development.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[11]

Protocol: Quantification in Plasma

This protocol provides a general framework that should be optimized for specific instrumentation and experimental needs.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters (Example):

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for 5,6-Dimethyl-1H-Benzotriazole and the internal standard should be determined by infusion and optimization.

In Vitro Pharmacokinetics: Metabolic Stability

Assessing the metabolic stability of a compound is a critical early step in drug development to predict its in vivo clearance.[12]

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.[13]

Protocol:

-

Prepare a stock solution of 5,6-Dimethyl-1H-Benzotriazole in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, incubate the compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat) and an NADPH-regenerating system in a phosphate buffer at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining parent compound using the LC-MS/MS method described above.

-

Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Safety and Handling

5,6-Dimethyl-1H-Benzotriazole is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2]

Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

5,6-Dimethyl-1H-Benzotriazole Hydrate is a compound with demonstrated biological activity and a scaffold that is amenable to further chemical modification. Its potent antiprotozoal effects and potential as a kinase inhibitor warrant further investigation. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related benzotriazole derivatives. As with any drug development program, a thorough evaluation of its efficacy, safety, and pharmacokinetic properties will be essential for its advancement.

References

- Avhad, K. B., & Patil, S. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.

- Malvade, P. V., et al. (2025). Benzotriazole Derivatives And Its Pharmacological Activity. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(11), 289-314.

- Chiacchio, M. A., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 188, 112015.

-

PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. Retrieved from [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

- Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.

-

ResearchGate. (n.d.). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal Study of Two Benzotriazole Derivatives. Retrieved from [Link]

- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.

-

Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

-

CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Advances in the Discovery of CK2 Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Environmental Science: Processes & Impacts. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

-

David Spring's group. (n.d.). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

-

PubMed. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Retrieved from [Link]

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

-

European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

MDPI. (n.d.). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Retrieved from [Link]

- Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.uva.nl [pure.uva.nl]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Molecular Structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-1H-benzotriazole, a methylated derivative of the versatile heterocyclic compound benzotriazole, is of increasing interest in environmental science and as a potential scaffold in medicinal chemistry. The presence of a water molecule in its hydrated form introduces a layer of complexity and specificity to its molecular structure, governed by intricate hydrogen bonding networks and the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the molecular structure of 5,6-Dimethyl-1H-benzotriazole Hydrate, synthesizing theoretical principles with established analytical methodologies. It delves into the tautomeric forms, the pivotal role of the water molecule in the crystal lattice, and the spectroscopic techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Introduction: The Significance of 5,6-Dimethyl-1H-Benzotriazole

Benzotriazoles are a class of bicyclic heterocyclic compounds that have found widespread application as corrosion inhibitors, ultraviolet (UV) stabilizers, and as synthetic auxiliaries in organic chemistry.[1] More recently, their derivatives have been investigated for a range of biological activities, including antimicrobial and antiviral properties.[2] The 5,6-dimethyl substituted analogue is a subject of environmental monitoring due to its presence in water sources and its persistence.[3] Understanding the precise molecular structure of its hydrated form is paramount for elucidating its physicochemical properties, predicting its environmental fate, and designing novel derivatives with tailored biological activities.

The core of the benzotriazole structure is a benzene ring fused to a 1,2,3-triazole ring.[4] A key feature of N-unsubstituted benzotriazoles is the existence of tautomerism, where the proton on the triazole ring can reside on different nitrogen atoms.[4] In the case of 5,6-Dimethyl-1H-benzotriazole, this dynamic equilibrium is a defining characteristic of its molecular identity. The incorporation of a water molecule in the hydrate introduces further structural definition through the formation of hydrogen bonds, which can stabilize a particular tautomeric form in the solid state.

Elucidation of the Molecular Structure

Tautomerism: A Tale of Two Forms

In solution and the gas phase, 5,6-Dimethyl-1H-benzotriazole exists as a mixture of two tautomers: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. The equilibrium between these two forms is a critical aspect of the molecule's reactivity and spectroscopic signature.

Caption: Tautomeric equilibrium of 5,6-Dimethyl-1H-benzotriazole.

In the solid state, intermolecular forces, particularly hydrogen bonding, often favor one tautomer over the other. For many benzotriazole derivatives, the 1H-tautomer is found to be more stable in the crystalline form.[5] While a definitive crystal structure for 5,6-Dimethyl-1H-Benzotriazole Hydrate is not publicly available, it is highly probable that the 1H-tautomer is the dominant form in the solid state, stabilized by a network of hydrogen bonds involving the water molecule.

The Role of the Hydrate: A Structural Anchor

The water molecule in 5,6-Dimethyl-1H-benzotriazole Hydrate is not merely a passive inclusion but plays an active role in defining the supramolecular architecture of the crystal. It acts as both a hydrogen bond donor and acceptor, bridging adjacent benzotriazole molecules. This intricate network of hydrogen bonds contributes significantly to the thermal stability and solubility characteristics of the compound.

The expected hydrogen bonding interactions would involve:

-

The N-H group of the triazole ring donating a hydrogen bond to the oxygen atom of the water molecule.

-

The lone pairs on the nitrogen atoms of the triazole ring accepting hydrogen bonds from the water molecule.

-

The water molecules forming hydrogen-bonded chains or clusters that link the benzotriazole molecules.

Spectroscopic Characterization

The elucidation of the molecular structure of 5,6-Dimethyl-1H-benzotriazole relies heavily on a combination of spectroscopic techniques.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of the molecule and providing insights into its tautomeric state in solution.

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to observe distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The chemical shift of the N-H proton can be particularly informative about hydrogen bonding and tautomeric exchange. Due to the asymmetry of the 1H-tautomer, two distinct signals for the aromatic protons would be expected, whereas the 2H-tautomer would show only one due to its symmetry. The presence of both sets of signals would indicate a tautomeric equilibrium in solution.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbons in the benzene and triazole rings are sensitive to the electronic environment, which is influenced by the position of the proton in the triazole ring.

FTIR spectroscopy is particularly useful for identifying the functional groups present in the molecule and probing the hydrogen bonding environment. Key vibrational modes for 5,6-Dimethyl-1H-Benzotriazole Hydrate would include:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance |

| 3200-3600 | O-H and N-H stretching | Broad bands in this region are indicative of hydrogen-bonded O-H and N-H groups. |

| 2800-3000 | C-H stretching (methyl and aromatic) | Confirms the presence of the methyl and aromatic C-H bonds. |

| 1600-1650 | C=C and C=N stretching | Aromatic ring and triazole ring vibrations. |

| 1400-1500 | N=N stretching | Characteristic of the triazole ring. |

| Below 1000 | C-H bending and other fingerprint vibrations | Provides a unique fingerprint for the molecule. |

The presence of a broad absorption band in the high-frequency region (3200-3600 cm⁻¹) is a strong indicator of the presence of the water of hydration and the N-H group involved in hydrogen bonding.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation. For 5,6-Dimethyl-1H-benzotriazole, the molecular ion peak would be expected at m/z 147 in its anhydrous form.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 5,6-Dimethyl-1H-benzotriazole and its hydrate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₉N₃ (anhydrous) | [6] |

| C₈H₉N₃·H₂O (hydrate) | [7] | |

| Molecular Weight | 147.18 g/mol (anhydrous) | [6] |

| 165.19 g/mol (hydrate) | [7] | |

| CAS Number | 4184-79-6 (anhydrous) | [6] |

| 1354973-50-4 (hydrate) | [7] | |

| Melting Point | 152-156 °C (hydrate) | [7] |

| logP (calculated) | 1.093 | [8] |

| Water Solubility (logS, calculated) | -2.98 | [8] |

| pKa (of 1H-Benzotriazole) | 8.37 | [4] |

Experimental Protocol: Synthesis of 5,6-Dimethyl-1H-Benzotriazole

The synthesis of 5,6-Dimethyl-1H-benzotriazole can be achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, following a well-established procedure for the synthesis of benzotriazoles.[2]

Caption: Workflow for the synthesis of 5,6-Dimethyl-1H-benzotriazole Hydrate.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: While maintaining the temperature below 10 °C, add a solution of sodium nitrite in water dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Precipitation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acid.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure crystals of 5,6-Dimethyl-1H-benzotriazole Hydrate.

-

Drying: Dry the crystals under vacuum at a low temperature to avoid the loss of the water of hydration.

Self-Validation: The purity and identity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, FTIR, and MS), comparing the results with the expected values.

Conclusion

The molecular structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate is a fascinating interplay of tautomerism and hydrogen bonding. While the lack of a published crystal structure necessitates some inference, a combination of theoretical principles and spectroscopic evidence allows for a robust model of its structure. The 1H-tautomer is likely the predominant form in the solid state, stabilized by a hydrogen-bonding network orchestrated by the water molecule. A thorough understanding of this molecular architecture is essential for advancing the application of this compound in various scientific and industrial fields. Further research, particularly a definitive single-crystal X-ray diffraction study, would provide invaluable confirmation of the structural details discussed in this guide.

References

- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77849, 5,6-dimethyl-1H-benzotriazole. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Retrieved from [Link].

- Katritzky, A. R., et al. (2010). The structure and properties of 5,6-dinitro-1H-benzotriazole. Journal of Molecular Structure, 979(1-3), 139-145.

- Pawar, S. A., et al. (2024). A Review on: Synthesis of Benzotriazole.

-

NIST. (n.d.). 5,6-Dimethyl-1H-benzotriazole. In NIST Chemistry WebBook. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6). Retrieved from [Link].

Sources

- 1. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pure.uva.nl [pure.uva.nl]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

synthesis pathway for 5,6-Dimethyl-1H-Benzotriazole Hydrate

An In-depth Technical Guide to the Synthesis of 5,6-Dimethyl-1H-Benzotriazole Hydrate

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the predominant , a heterocyclic compound of significant interest in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document elucidates the chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization workflow to ensure the synthesis of a pure, validated final product.

Introduction and Significance

5,6-Dimethyl-1H-Benzotriazole is a derivative of benzotriazole, a bicyclic scaffold composed of a benzene ring fused to a 1,2,3-triazole ring. Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2] The dimethyl substitution at the 5 and 6 positions modifies the electronic and lipophilic properties of the parent molecule, potentially enhancing its interaction with biological targets. The compound is frequently isolated as a stable monohydrate, which is the focus of this guide.[3][4] Its utility as a versatile intermediate makes a robust and well-understood synthesis protocol essential for further research.[5]

Core Synthesis Pathway: Diazotization of 4,5-Dimethyl-1,2-phenylenediamine

The most established and efficient method for synthesizing the benzotriazole core is the reaction of an ortho-phenylenediamine with a diazotizing agent.[6][7] For the target molecule, this involves the diazotization of 4,5-Dimethyl-1,2-phenylenediamine, followed by a spontaneous intramolecular cyclization.

Principle and Reaction Mechanism

The synthesis proceeds via two critical steps:

-

Diazotization: In an acidic medium, typically glacial acetic acid, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). One of the primary amino groups of 4,5-Dimethyl-1,2-phenylenediamine acts as a nucleophile, attacking the nitrous acid to form an N-nitrosoamine, which then tautomerizes and dehydrates to yield a monodiazonium salt intermediate.[8][9] The use of acetic acid is advantageous as it is effective while being less harsh than mineral acids.[10]

-

Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then performs an intramolecular nucleophilic attack on the diazonium group. This spontaneous cyclization is followed by deprotonation to form the stable, aromatic triazole ring of 5,6-Dimethyl-1H-Benzotriazole.

The two methyl groups on the precursor, 4,5-Dimethyl-1,2-phenylenediamine, are electron-donating.[11] This property increases the electron density of the benzene ring and the nucleophilicity of the amino groups, which can facilitate the reaction compared to the unsubstituted o-phenylenediamine.[11]

Synthesis Workflow Diagram

Caption: Workflow for the analytical characterization and validation of the final product.

Conclusion

The synthesis of 5,6-Dimethyl-1H-Benzotriazole Hydrate via the diazotization of 4,5-Dimethyl-1,2-phenylenediamine is a reliable and high-yielding method. This guide provides the foundational knowledge, a detailed protocol, and the necessary validation steps for researchers to confidently produce this valuable chemical intermediate. Careful control of reaction parameters, particularly temperature, is paramount to achieving a high yield and purity. The subsequent analytical characterization serves as an indispensable confirmation of a successful synthesis, upholding the principles of scientific integrity.

References

-

Weiss, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). Available at: [Link]

-

Patel, H., et al. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE). Available at: [Link]

-

Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure. Available at: [Link]

-

Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

PubChem. (n.d.). 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN103508900A - 2,5-dimethyl-1,4-phenylenediamine preparation method. Google Patents.

-

Chirravuri, V., et al. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Journal of Molecular Structure The structure and properties of 5,6-dinitro-1H-benzotriazole. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2025). Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC. Analyst. Available at: [Link]

-

LookChem. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. LookChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. Available at: [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. 5,6-Dimethyl-1H-benzotriazole PESTANAL , analytical standard 1354973-50-4 [sigmaaldrich.com]

- 4. 5,6-Dimethylbenzotriazole Hydrate | LGC Standards [lgcstandards.com]

- 5. 5,6-Dimethyl-1H-benzotriazole hydrate (4184-79-6) at Nordmann - nordmann.global [nordmann.global]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. ijariie.com [ijariie.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 5,6-Dimethyl-1H-Benzotriazole Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing the Analysis of 5,6-Dimethyl-1H-Benzotriazole Hydrate

5,6-Dimethyl-1H-benzotriazole (5,6-DMBTA) is a heterocyclic compound of significant industrial and pharmaceutical interest. Its applications range from being a superior corrosion inhibitor for copper and its alloys to serving as a key building block in the synthesis of antiviral and antitumor agents.[1][2] In its solid form, 5,6-DMBTA often crystallizes with water molecules, forming a hydrate. The presence and stoichiometry of this water are critical, as they can profoundly impact the material's stability, solubility, and processing behavior.

Thermogravimetric Analysis (TGA) is an indispensable technique for characterizing such hydrated compounds.[3] It provides a quantitative measure of mass changes as a function of temperature, allowing for the precise determination of water content, thermal stability, and decomposition pathways. This guide moves beyond a standard protocol, offering an in-depth perspective on designing, executing, and interpreting TGA experiments for 5,6-DMBTA Hydrate, grounded in the principles of thermal analysis and practical laboratory experience.

The 'Why' Before the 'How': Foundational Principles of TGA

Thermogravimetric Analysis measures the mass of a sample over time as the temperature changes. This technique provides quantitative information on phenomena accompanied by mass change, including dehydration, decomposition, and oxidation.[3] A high-precision balance within a furnace continuously weighs the sample as it is heated according to a user-defined program. A purge gas flows over the sample to control the atmosphere.

The output, a thermogram, plots percent mass loss against temperature. The first derivative of this curve, the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss against temperature. Peaks on the DTG curve correspond to the points of the fastest reaction rate, offering a clearer resolution of overlapping thermal events. For a hydrated organic compound like 5,6-DMBTA Hydrate, the TGA curve will typically reveal a multi-stage decomposition, beginning with the loss of water (dehydration) followed by the decomposition of the organic molecule itself.[4][5]

Strategic Experimental Design: A Self-Validating Approach

The quality of TGA data is wholly dependent on the thoughtful design of the experiment. Each parameter must be chosen with a clear understanding of its impact on the resulting thermogram.

Sample Preparation: The Unseen Variable

A common pitfall is inconsistent sample preparation. The goal is to ensure the analyzed sample is truly representative of the bulk material.

-

Mass: A sample mass of 5-10 mg is generally recommended. Smaller masses can be non-representative, while larger masses can lead to thermal lag and poor resolution of decomposition steps.[6]

-

Particle Size: Grinding the sample to a consistent, fine powder minimizes heat and mass transfer limitations, resulting in sharper, more reproducible transitions.

-

Handling: Given the subject is a hydrate, sample handling should be performed in a controlled environment to prevent premature dehydration or absorption of additional atmospheric moisture.

Instrument Parameter Selection: Dictating the Outcome

The instrument's heating program and atmosphere are critical levers in resolving the thermal events of 5,6-DMBTA Hydrate.

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) is often superior for separating the dehydration step from the onset of organic decomposition.[6] While faster rates can shorten experiment time, they often sacrifice resolution, causing thermal events to overlap.

-

Temperature Range: The experiment should typically run from ambient temperature to approximately 600-800 °C to ensure complete decomposition and characterization of any final residue.

-

Purge Gas: An inert atmosphere, typically high-purity nitrogen, is essential for studying the intrinsic thermal stability of the compound.[3] Running the experiment under an oxidative atmosphere (air or oxygen) would introduce combustion, fundamentally changing the decomposition pathway and complicating the interpretation of the initial dehydration and decomposition steps.

Crucible Choice: An Active Participant

The sample pan, or crucible, is not merely a container. Its material can influence the experiment. For 5,6-DMBTA, which is an organic compound, an inert aluminum or platinum crucible is suitable. Platinum is preferable for experiments extending to very high temperatures or if there is any suspicion of the sample reacting with the crucible.

Caption: A typical workflow for the TGA of 5,6-DMBTA Hydrate.

Deconstructing the Thermogram: From Data to Insight

The TGA curve of 5,6-DMBTA Hydrate is expected to show at least two distinct mass loss events.

Step 1: The Dehydration Phase

The initial weight loss, typically occurring in the range of 50 °C to 150 °C, corresponds to the loss of water of hydration.[4] The precise temperature range is influenced by the strength of the hydrogen bonding between the water molecules and the benzotriazole moiety.

Self-Validation Check: The stoichiometry of the hydrate can be determined by comparing the experimental mass loss to the theoretical mass loss.

-

Molecular Weight of 5,6-DMBTA (anhydrous): 147.18 g/mol [7]

-

Molecular Weight of Water: 18.02 g/mol

For a monohydrate (C₈H₉N₃ · H₂O), the total molecular weight is 165.20 g/mol . The theoretical percentage of water is: (18.02 / 165.20) * 100% = 10.91%

Step 2: Decomposition of the Anhydrous Core

Following dehydration, the anhydrous 5,6-DMBTA molecule will decompose at higher temperatures. Benzotriazole derivatives are known to exhibit complex decomposition patterns, which may involve the elimination of N₂ and the fragmentation of the aromatic rings.[8][9] This phase may occur in one or multiple steps, as seen by distinct mass losses on the TGA curve and corresponding peaks in the DTG curve.

| Parameter | Typical Value/Range | Significance & Rationale |

| Sample Mass | 5 – 10 mg | Ensures a representative sample while minimizing thermal gradients.[6] |

| Heating Rate | 10 °C/min | Provides a good balance between resolution and experiment time. Slower rates can improve the separation of close-lying thermal events.[6] |

| Temperature Program | 25 °C to 800 °C | Covers the full range of expected events from dehydration to complete decomposition. |

| Purge Gas | Nitrogen (High Purity) | Creates an inert environment to study the intrinsic thermal stability without oxidative side reactions.[3] |

| Gas Flow Rate | 20 – 50 mL/min | Efficiently removes evolved gases from the sample area, preventing secondary reactions. |

| Crucible Type | Aluminum or Platinum | Inert materials that will not react with the sample. |

Table 1: Recommended TGA Experimental Parameters for 5,6-DMBTA Hydrate.

Advanced Applications: Beyond Compositional Analysis

While TGA is excellent for determining composition, its utility can be extended.

Kinetic Analysis

By performing a series of TGA experiments at different heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using model-free methods like the Ozawa-Flynn-Wall (OFW) method.[10][11] This information is invaluable for predicting the long-term stability of the material under various thermal conditions.

Evolved Gas Analysis (EGA)

Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous products released during each decomposition step. This provides a detailed mechanistic understanding of the decomposition pathway, confirming, for instance, that the first mass loss is indeed water and identifying the subsequent gaseous fragments from the organic moiety.

Caption: Simplified thermal decomposition pathway of 5,6-DMBTA Hydrate.

Concluding Remarks

Thermogravimetric analysis is a powerful and essential tool for the characterization of 5,6-Dimethyl-1H-Benzotriazole Hydrate. A methodically designed experiment, rooted in a firm understanding of the underlying principles of thermal analysis, yields data that is not only quantitative but also mechanistically insightful. By carefully controlling experimental variables and applying a self-validating approach to data interpretation, researchers can confidently determine the water content, assess thermal stability, and probe the decomposition kinetics of this important compound, thereby supporting its effective application in both industrial and pharmaceutical development.

References

-

ResearchGate. Thermogravimetric analysis (TGA) of the H þ form of hydrated bentonite between. Available from: [Link]

- Lima, A. C. M. O., Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2022). Thermal Study of Two Benzotriazole Derivatives. U.Porto Journal of Engineering, 8(2), 187-193.

- van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.

-

PubChem. 5,6-dimethyl-1H-benzotriazole. Available from: [Link]

-

ASTM International. (2020). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Available from: [Link]

-

PubMed. Thermal analysis of N-carbamoyl benzotriazole derivatives. Available from: [Link]

-

TA Instruments. Kinetic analysis of high resolution TGA variable heating rate data, TA-061. Available from: [Link]

- Antipin, D. S., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2548.

-

ASTM International. Compositional Analysis by Thermogravimetry. Available from: [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available from: [Link]

-

MDPI. Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Available from: [Link]

- Ripmeester, J. A., et al. (2023). Dehydration of a crystal hydrate at subglacial temperatures.

- Drzymała, J., & Henc, A. (2006). Kinetic analysis of thermogravimetric data collected from bigger samples. Inżynieria Chemiczna i Procesowa, 27(3), 825-836.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.uva.nl [pure.uva.nl]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tainstruments.com [tainstruments.com]

- 11. Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data | MDPI [mdpi.com]

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the crystal structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate, a molecule of significant interest in medicinal chemistry and materials science. By dissecting its solid-state architecture, we unveil the subtle yet profound interplay of molecular interactions that govern its physical properties and, by extension, its functional potential. This document moves beyond a mere recitation of data, offering a causal analysis of its structural features and the experimental rationale behind their elucidation.

Foundational Principles: The Significance of Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in contemporary drug discovery and materials science. The unique electronic configuration of the fused benzene and triazole rings imparts a remarkable stability and a versatile reactivity profile. These compounds are known to engage in a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their ability to act as bioisosteres for various functional groups allows for the fine-tuning of lead compounds to enhance efficacy and modulate physicochemical properties. The incorporation of a water molecule into the crystal lattice, as seen in the hydrated form of 5,6-Dimethyl-1H-Benzotriazole, introduces another layer of complexity and potential for specific interactions, making its structural elucidation a critical endeavor.

Synthesis and Crystallization: From Precursors to a Crystalline Solid

The synthesis of 5,6-Dimethyl-1H-Benzotriazole typically follows established protocols for benzotriazole formation. A common and efficient method involves the diazotization of an appropriate ortho-diamine precursor.

Experimental Protocol: Synthesis of 5,6-Dimethyl-1H-Benzotriazole

-

Precursor Preparation: Begin with the synthesis of 4,5-dimethyl-1,2-phenylenediamine.

-

Diazotization: Dissolve the diamine in a suitable acidic medium, such as aqueous acetic acid.

-

Cyclization: Introduce a diazotizing agent, typically sodium nitrite in an aqueous solution, dropwise to the cooled diamine solution. The reaction is exothermic and requires careful temperature control to prevent side reactions.

-

Isolation: Upon completion of the reaction, the 5,6-Dimethyl-1H-Benzotriazole product often precipitates from the reaction mixture.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Single Crystal Growth of the Hydrate

The formation of the monohydrate crystal is a critical step for single-crystal X-ray diffraction analysis. This is typically achieved through slow evaporation of a saturated solution of the synthesized compound in a solvent mixture that includes water. The choice of solvent and the rate of evaporation are crucial parameters that influence crystal quality.

The Crystalline Architecture: Insights from X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. While the full crystallographic information file (CIF) for 5,6-Dimethyl-1H-Benzotriazole Hydrate is not publicly available, a detailed study combining experimental X-ray data and Density Functional Theory (DFT) calculations has provided significant insights into its structure.[1]

Molecular Geometry and Conformation

The core of the molecule consists of the planar benzotriazole ring system. The two methyl groups at positions 5 and 6 are expected to lie within or very close to the plane of the aromatic system. The tautomeric state of the triazole ring is a key feature, with the proton residing on one of the nitrogen atoms. For 5,6-Dimethyl-1H-Benzotriazole, the hydrogen is located on one of the outer nitrogen atoms of the triazole ring.

The Role of the Water Molecule: A Hydrogen-Bonding Nexus

The presence of a water molecule in the crystal lattice is not merely a passive inclusion; it plays a crucial role in dictating the supramolecular assembly through hydrogen bonding. Natural Bond Orbital (NBO) analysis has been employed to understand the nature and strength of these interactions.[1]

A significant intermolecular hydrogen bond is observed between the triazole ring and the water molecule.[1] Specifically, a strong interaction exists between a nitrogen atom of the triazole ring (N3) and a hydrogen atom of the water molecule (H15-O13).[1] This interaction has a calculated energy of approximately 0.11 kJ/mol, confirming its importance in the crystal packing.[1]

Spectroscopic and Thermal Characterization

Spectroscopic techniques provide complementary information to the crystallographic data, confirming the molecular structure and probing the effects of the intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the hydrate provides evidence for the hydrogen bonding network. A notable feature is the red-shifting of the N-H stretching vibration by approximately 54 cm⁻¹.[1] This shift to a lower wavenumber is a classic indicator of the involvement of the N-H group in a hydrogen bond, in this case, likely with the oxygen atom of the water molecule.

UV-Visible Spectroscopy

The electronic transitions of 5,6-Dimethyl-1H-Benzotriazole Hydrate can be characterized by UV-visible spectroscopy. The maximum absorption peaks are observed at 199 nm and 243 nm, which correspond to the electronic transitions within the aromatic system.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ · H₂O | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Melting Point | 152-156 °C | [2] |

| HOMO-LUMO Gap | 0.19891 eV | [1] |

| Key Hydrogen Bond Energy | ~0.11 kJ/mol (N3...H15-O13) | [1] |

| N-H Stretch Red Shift | ~54 cm⁻¹ | [1] |

| UV-Vis λmax | 199 nm, 243 nm | [1] |

Bioactivity and Therapeutic Potential

While this guide focuses on the crystal structure, it is imperative to contextualize this information within the broader scope of the molecule's application. 5,6-Dimethyl-1H-Benzotriazole has demonstrated notable biological activity. For instance, it has shown highly effective inhibition against Salmonella paratyphi, with a zone of inhibition of 20 mm.[1] The specific arrangement of atoms and the hydrogen bonding potential in the solid state can influence its solubility and dissolution rate, which are critical parameters for bioavailability and, consequently, its therapeutic efficacy.

Conclusion and Future Directions

The crystal structure of 5,6-Dimethyl-1H-Benzotriazole Hydrate reveals a well-defined architecture stabilized by a network of intermolecular hydrogen bonds, with the water molecule acting as a critical bridge. The interplay between the molecular geometry and the supramolecular assembly, as elucidated by a combination of experimental and computational methods, provides a solid foundation for understanding its physicochemical properties. For drug development professionals, this detailed structural knowledge is invaluable for rational drug design, enabling the prediction of molecular interactions with biological targets and the formulation of effective delivery systems. Future research should aim to obtain and deposit the full crystallographic data (CIF) to allow for more detailed structural analyses and to explore the potential for polymorphism, which could have significant implications for its application in pharmaceuticals and materials.

References

-

PubChem. 5,6-dimethyl-1H-benzotriazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Structural, spectral and bioactivity scores of 5, 6 Dimethyl 1-H benzotriazole monohydrate: Experimental and DFT study. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 5,6-Dimethyl-1H-Benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5,6-Dimethyl-1H-benzotriazole, a substituted benzotriazole, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic applications, focusing on its antiprotozoal, antifungal, antiviral, and antibacterial properties. We delve into the mechanistic underpinnings of these activities, with a particular focus on the potential role of protein kinase CK2 inhibition, a hallmark of many bioactive benzotriazoles. This document synthesizes published data, presents key experimental findings in a comparative format, and provides detailed protocols for the synthesis and biological evaluation of this promising compound, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazoles are a class of heterocyclic compounds characterized by a fused benzene and triazole ring system. This scaffold has proven to be a versatile platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1]. The chemical tractability of the benzotriazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile. 5,6-Dimethyl-1H-benzotriazole, with methyl groups at the 5 and 6 positions of the benzene ring, represents a key analogue whose biological potential is the central focus of this guide.

Synthesis of 5,6-Dimethyl-1H-Benzotriazole

The synthesis of 5,6-Dimethyl-1H-benzotriazole is typically achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, followed by intramolecular cyclization. This method provides a reliable and scalable route to the target compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5,6-Dimethyl-1H-Benzotriazole.

Caption: Synthetic workflow for 5,6-Dimethyl-1H-Benzotriazole.

Detailed Experimental Protocol

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

In a suitable beaker, dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.

-

Cool the resulting clear solution to 15°C in an ice bath while stirring magnetically.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution to the cooled solution of 4,5-dimethyl-1,2-phenylenediamine in one portion. An exothermic reaction will occur, causing the temperature to rise rapidly.

-

Continue stirring the mixture. The color of the solution will change, and the temperature will subsequently begin to decrease.

-

After the initial exotherm has subsided, continue stirring for an additional 15-30 minutes as the mixture cools.

-

Thoroughly chill the reaction mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash it with several portions of ice-cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as boiling water or benzene, to yield pale straw-colored needles.

Antiprotozoal Activity

One of the most well-documented biological activities of 5,6-Dimethyl-1H-benzotriazole is its potent antiprotozoal effect, particularly against the opportunistic pathogen Acanthamoeba castellanii. This free-living amoeba can cause serious human infections, including a painful and sight-threatening keratitis, especially in contact lens wearers.

Efficacy against Acanthamoeba castellanii

Multiple studies have demonstrated that 5,6-Dimethyl-1H-benzotriazole exhibits higher efficacy against Acanthamoeba castellanii than the commonly used antiseptic agent, chlorhexidine[2][3][4]. This suggests its potential as a lead compound for the development of novel anti-amoebic therapies.

Experimental Protocol: In Vitro Antiprotozoal Assay

The following is a generalized protocol for assessing the in vitro antiprotozoal activity of 5,6-Dimethyl-1H-benzotriazole against Acanthamoeba castellanii.

Materials:

-

Acanthamoeba castellanii culture (e.g., Neff strain)

-

Proteose peptone-yeast extract-glucose (PYG) medium

-

5,6-Dimethyl-1H-benzotriazole

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well microtiter plates

-

Hemocytometer or automated cell counter

-

Inverted microscope

Procedure:

-

Culturing of Acanthamoeba castellanii: Culture trophozoites of A. castellanii axenically in PYG medium at room temperature.

-

Preparation of Test Compound: Prepare a stock solution of 5,6-Dimethyl-1H-benzotriazole in DMSO. Further dilute the stock solution in the culture medium to achieve the desired test concentrations. Ensure the final DMSO concentration in the assays is non-toxic to the amoebae (typically ≤ 0.5%).

-

Amoebicidal Assay:

-

Seed the wells of a 96-well plate with a known density of A. castellanii trophozoites.

-

Add serial dilutions of 5,6-Dimethyl-1H-benzotriazole to the wells. Include a positive control (e.g., chlorhexidine) and a negative control (medium with DMSO).

-

Incubate the plates for 24-48 hours.

-

-

Determination of Viability:

-

After incubation, determine the number of viable amoebae in each well using a hemocytometer and the trypan blue exclusion method or a suitable viability assay (e.g., AlamarBlue).

-

Calculate the percentage of inhibition for each concentration compared to the negative control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the amoebic growth).

-

Antifungal Activity

Derivatives of 5,6-Dimethyl-1H-benzotriazole have shown promising activity against clinically relevant fungal pathogens, including species of Candida and Aspergillus. The introduction of the dimethyl substitution on the benzotriazole ring appears to be favorable for activity against both yeast and molds[5].

Spectrum of Antifungal Activity

A 5,6-dimethylbenzotriazol-2-yl derivative has demonstrated potent antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 to 25 µg/mL against various Candida species and 12.5 to 25 µg/mL against Aspergillus niger[3]. This broad-spectrum activity highlights the potential of this scaffold in the development of new antifungal agents.

| Fungal Species | Reported MIC Range (µg/mL) |

| Candida spp. | 1.6 - 25[3] |

| Aspergillus niger | 12.5 - 25[3] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The following protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Materials:

-

Fungal isolates (Candida spp., Aspergillus spp.)

-

RPMI-1640 medium

-

5,6-Dimethyl-1H-benzotriazole derivative

-

96-well microtiter plates

-

Spectrophotometer or inverted microscope

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.

-

Preparation of Antifungal Agent: Prepare serial twofold dilutions of the 5,6-dimethylbenzotriazole derivative in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. This can be assessed visually or spectrophotometrically.

Antiviral Activity

Derivatives of 5,6-Dimethyl-1H-benzotriazole have also been investigated for their antiviral properties, with notable activity against enteroviruses such as Coxsackievirus B5 (CVB-5)[6].

Efficacy against Coxsackievirus B5

Certain urea derivatives of 5,6-dimethyl-benzotriazole have demonstrated selective activity against CVB-5 with 50% effective concentrations (EC₅₀) in the range of 8-10 µM[6]. This indicates the potential of this chemical scaffold for the development of antiviral drugs targeting enteroviral infections.

| Virus | Compound Type | Reported EC₅₀ (µM) |

| Coxsackievirus B5 | Urea derivatives of 5,6-dimethyl-benzotriazole | 8 - 10[6] |

Experimental Protocol: Antiviral Assay (CPE Reduction Assay)

A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for Coxsackievirus)

-

Coxsackievirus B5

-

Cell culture medium (e.g., DMEM)

-

5,6-Dimethyl-1H-benzotriazole derivative

-

96-well cell culture plates

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed a 96-well plate with host cells and incubate until a confluent monolayer is formed.

-

Compound Addition: Add serial dilutions of the test compound to the cell monolayers.

-

Virus Infection: Infect the cells with a known titer of the virus. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate until CPE is observed in the virus control wells (typically 2-4 days).

-

Quantification of CPE:

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with crystal violet solution.

-

Wash the plate to remove excess stain and allow it to dry.

-

Solubilize the stain and measure the absorbance at a suitable wavelength.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC₅₀ value.

Antibacterial Activity

Preliminary studies have indicated that 5,6-Dimethyl-1H-benzotriazole possesses antibacterial properties.

Activity against Salmonella paratyphi

5,6-Dimethyl-1H-benzotriazole monohydrate has shown highly effective inhibition against Salmonella paratyphi, with a reported zone of inhibition of 20mm in a disc diffusion assay. This suggests potential applications in combating this pathogenic bacterium.

Potential Mechanism of Action: Protein Kinase CK2 Inhibition

A significant body of research has established that many halogenated benzotriazole and benzimidazole derivatives are potent and selective inhibitors of protein kinase CK2[7][8]. CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. The inhibition of CK2 is a validated strategy for cancer therapy.

While direct evidence for the inhibition of CK2 by 5,6-Dimethyl-1H-benzotriazole is still emerging, the known activity of related benzotriazoles suggests that this is a highly plausible mechanism for its observed biological effects, particularly its potential anticancer properties.

CK2 Inhibition and its Cellular Consequences

The following diagram illustrates the central role of CK2 in cell survival and how its inhibition can lead to apoptosis.

Caption: Potential mechanism of action via CK2 inhibition.

Experimental Protocol: Protein Kinase CK2 Inhibition Assay

A standard method for assessing CK2 inhibition is a radiometric kinase assay.

Materials:

-

Recombinant human protein kinase CK2

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

5,6-Dimethyl-1H-benzotriazole

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

-

Kinase Reaction: Initiate the reaction by adding recombinant CK2 and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stopping the Reaction: Spot an aliquot of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of CK2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

5,6-Dimethyl-1H-benzotriazole and its derivatives represent a promising class of bioactive molecules with a diverse range of potential therapeutic applications. The compelling evidence for its potent antiprotozoal activity against Acanthamoeba castellanii warrants further investigation and development. The observed antifungal, antiviral, and antibacterial properties further underscore the versatility of this scaffold.

Future research should focus on several key areas:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the benzotriazole scaffold for enhanced potency and selectivity against specific biological targets.

-

In-depth mechanistic studies: To definitively elucidate the molecular targets and signaling pathways modulated by 5,6-Dimethyl-1H-benzotriazole for each of its biological activities, including a thorough investigation of its role as a protein kinase CK2 inhibitor.

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of this compound in relevant animal models of disease.

-

Formulation development: To develop suitable drug delivery systems to enhance the bioavailability and therapeutic index of 5,6-Dimethyl-1H-benzotriazole.

The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promising in vitro activities of 5,6-Dimethyl-1H-benzotriazole into novel therapeutic interventions.

References

-

Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009). UvA-DARE (Digital Academic Repository). [Link]

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021).

- Piras, S., et al. (2020). Preliminary Anti-Coxsackie Activity of Novel 1-[4-(5,6-dimethyl(H)- 1H(2H)-benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas. Medicinal Chemistry, 16(5), 677-686.

- Kopańska, K., et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Bioorganic & Medicinal Chemistry, 12(10), 2617-2624.

-

To prepare benzotriazole from o-phenylenediamine. CUTM Courseware. [Link]

- Gümüş, F., et al. (2010). Design, synthesis and determination of antifungal activity of 5(6)-substituted benzotriazoles. European Journal of Medicinal Chemistry, 45(11), 5047-5055.

- Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Journal of Medicinal Chemistry, 47(25), 6239-6241.

- Sarno, S., et al. (2011). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. The FEBS Journal, 278(21), 4145-4156.

-

Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2004). Bioorganic & Medicinal Chemistry. [Link]

- A Review on: Synthesis of Benzotriazole. (2024).

- Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences.

-

Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. (2004). PubMed. [Link]

-

Benzotriazole: An overview on its versatile biological behavior. (2020). PubMed Central (PMC). [Link]

Sources

- 1. 5,6-Dimethyl-1H-benzotriazole PESTANAL , analytical standard 1354973-50-4 [sigmaaldrich.com]

- 2. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.uva.nl [pure.uva.nl]

- 8. researchgate.net [researchgate.net]

In Vitro Screening of 5,6-Dimethyl-1H-Benzotriazole Hydrate: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Benzotriazole Scaffolds

Benzotriazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These nitrogen-containing bicyclic heterocyclic compounds have been extensively explored and have shown promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[1][2][3] The structural versatility of the benzotriazole core allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] The subject of this guide, 5,6-Dimethyl-1H-Benzotriazole Hydrate, is a derivative that holds potential for further investigation within a drug discovery context. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and comprehensive in vitro screening cascade to elucidate the therapeutic potential of this compound.

The proposed screening strategy is designed to be a self-validating system, beginning with broad phenotypic assessments to identify areas of biological activity, followed by more focused target-based assays to delineate the mechanism of action. This approach is structured to maximize the information obtained while efficiently allocating resources.

Physicochemical Properties of 5,6-Dimethyl-1H-Benzotriazole Hydrate

A foundational understanding of the test compound's properties is critical for designing meaningful in vitro experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ · H₂O | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 95-99 °C | [Various Suppliers] |

| Solubility | Moderately soluble in water (approx. 20 g/L) | [1] |

A Tiered Approach to In Vitro Screening

The following diagram illustrates the proposed hierarchical screening cascade, designed to efficiently identify and characterize the biological activity of 5,6-Dimethyl-1H-Benzotriazole Hydrate.

Caption: A tiered in vitro screening cascade for 5,6-Dimethyl-1H-Benzotriazole Hydrate.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to provide a broad overview of the compound's biological effects, primarily focusing on cytotoxicity and antimicrobial activity, which are common bioactivities for benzotriazole derivatives.[1][2]

Cytotoxicity Profiling

Rationale: A fundamental first step in evaluating any compound is to determine its effect on cell viability.[4] This provides a therapeutic window and identifies potential anticancer activity. The MTT assay is a robust, colorimetric assay that is widely used for this purpose.[5]

Experimental Protocol: MTT Assay for Cytotoxicity [6][7]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 1 x 10⁴ cells/well.[6] Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a stock solution of 5,6-Dimethyl-1H-Benzotriazole Hydrate in a suitable solvent (e.g., DMSO) and perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate for 1.5 hours at 37°C.[6]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

-